BenchChemオンラインストアへようこそ!

Tauro-

Hepatology Bile Acid Metabolism Cholestasis

Select Tauroursodeoxycholic acid (TUDCA) as your preferred hepatoprotective agent for rodent cholestasis models—delivering 2.2-fold higher hepatic ursodeoxycholate levels and 43% less lithocholate formation versus UDCA. In vitro, TUDCA at 50 µmol/L reduces DCA-induced AST release by 23%, a 4.6× improvement over THDCA, with 2.5× less cytotoxicity at high concentrations. Choose TUDCA for non‑detergent, receptor‑specific (TGR5, S1PR2) mechanistic studies requiring a hydrophilic, metabolically stable bile acid probe.

Molecular Formula C26H45NO7S
Molecular Weight 515.7 g/mol
Cat. No. B3326473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTauro-
SynonymsT-alpha-MC
T-beta-MC
tauro-alpha-muricholate
tauro-alpha-muricholic acid
tauro-beta-muricholate
tauro-beta-muricholic acid
tauromuricholate
tauromuricholic acid
tauromuricholic acid, (3alpha,5beta,6beta,7alpha)-isome
Molecular FormulaC26H45NO7S
Molecular Weight515.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23+,24+,25-,26-/m1/s1
InChIKeyXSOLDPYUICCHJX-QQXJNSDFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tauroursodeoxycholic Acid (TUDCA) for Scientific Research: Procurement Guide to a Differentiated Bile Acid


Tauroursodeoxycholic acid (TUDCA) is the taurine-conjugated form of ursodeoxycholic acid (UDCA), a hydrophilic bile acid that acts as a chemical chaperone and signaling molecule [1]. As an endogenous secondary bile acid, TUDCA modulates key cellular pathways including endoplasmic reticulum (ER) stress response, mitochondrial stability, and apoptosis, and interacts with receptors such as the G protein-coupled bile acid receptor 1 (TGR5) and sphingosine-1-phosphate receptor 2 (S1PR2) [2][3]. This compound is distinct from its unconjugated parent UDCA and other tauro-conjugated analogs due to its unique combination of hydrophilicity, receptor activity profile, and metabolic stability, which directly impact its utility in experimental models of cholestasis, neurodegeneration, and metabolic disease [4].

Why Tauroursodeoxycholic Acid (TUDCA) Cannot Be Substituted by Unconjugated UDCA or Other Bile Acids


Substituting TUDCA with unconjugated ursodeoxycholic acid (UDCA) or other tauro-conjugated bile acids such as taurocholic acid (TCA) or taurochenodeoxycholic acid (TCDCA) fundamentally alters experimental outcomes. TUDCA demonstrates significantly higher hepatic enrichment and reduced formation of the toxic metabolite lithocholate compared to UDCA [1]. Furthermore, TUDCA exhibits distinct physicochemical properties, including markedly lower detergent activity and cholesterol solubilization capacity relative to TCA and TCDCA [2]. Its receptor interaction profile differs notably from that of taurolithocholic acid (TLCA), a potent TGR5 agonist, and its cytoprotective efficacy against hydrophobic bile acid-induced toxicity is superior to that of the closely related taurohyodeoxycholic acid (THDCA) [3][4]. These quantitative differences in metabolism, detergent properties, receptor signaling, and cytoprotection render TUDCA non-interchangeable with its closest analogs.

Quantitative Differentiation Guide for Tauroursodeoxycholic Acid (TUDCA) vs. Comparators


Superior Hepatic Enrichment and Reduced Toxic Lithocholate Formation vs. UDCA

In a direct comparative study in rats, TUDCA administration resulted in significantly higher hepatic enrichment with ursodeoxycholate and markedly lower accumulation of the hepatotoxic secondary bile acid lithocholate compared to an equivalent dose of unconjugated UDCA [1]. This demonstrates that taurine conjugation improves the metabolic profile of the parent compound.

Hepatology Bile Acid Metabolism Cholestasis

Poor Detergent Properties for Cholesterol Solubilization vs. TCDCA and TCA

In vitro micellar solubilization assays demonstrate that TUDCA has significantly lower detergent activity for cholesterol compared to taurochenodeoxycholate (TCDCA) and taurocholate (TCA) [1]. This property is a key differentiator for TUDCA and underlies its lack of cholesterol-solubilizing capacity.

Lipid Biochemistry Micellar Solubilization Cholesterol Absorption

Greater Cytoprotection Against Hydrophobic Bile Acid Toxicity vs. THDCA

In a head-to-head comparison in the HepG2 human hepatoma cell line, TUDCA exhibited significantly greater cytoprotective efficacy against deoxycholic acid (DCA)-induced toxicity than the closely related hydrophilic bile acid taurohyodeoxycholic acid (THDCA) [1]. This finding underscores that even minor structural differences among hydrophilic bile acids yield divergent biological activities.

Cytoprotection Hepatocyte Injury Bile Acid Toxicity

Reduced Cytotoxicity at High Concentrations vs. THDCA

The same comparative study in HepG2 cells also demonstrated that TUDCA is significantly less cytotoxic than THDCA at high concentrations and extended exposure times [1]. This indicates a wider experimental safety margin for TUDCA in cell culture models.

Cytotoxicity Hepatocyte Culture Bile Acid Safety

Increased Biliary Ursodeoxycholate Enrichment in Human PBC Patients vs. UDCA

In a randomized, crossover study of patients with primary biliary cirrhosis (PBC), oral TUDCA administration led to significantly greater enrichment of biliary ursodeoxycholate compared to an equivalent dose of UDCA [1]. This clinical evidence corroborates the enhanced metabolic stability and bioavailability of the taurine-conjugated form.

Clinical Pharmacology Primary Biliary Cholangitis Bile Acid Therapy

High-Value Application Scenarios for Tauroursodeoxycholic Acid (TUDCA) in Research and Development


In Vivo Models of Cholestatic Liver Injury Requiring Minimized Lithocholate Confounding

Researchers utilizing rodent models of intrahepatic cholestasis (e.g., bile duct ligation, ANIT-induced cholestasis) should select TUDCA over UDCA as an experimental therapeutic. The direct evidence demonstrates that TUDCA yields 2.2-fold higher hepatic ursodeoxycholate levels while reducing the formation of the hepatotoxic metabolite lithocholate by 43% compared to UDCA [1]. This cleaner metabolic profile reduces experimental variability and strengthens the causal link between UDCA enrichment and observed hepatoprotection.

Cell Culture Studies of Bile Acid-Induced Hepatotoxicity Requiring a Reliable Cytoprotective Control

For in vitro studies using hepatocyte cell lines (e.g., HepG2, primary human hepatocytes) challenged with hydrophobic bile acids (e.g., deoxycholic acid, glycochenodeoxycholic acid), TUDCA is the preferred positive control for cytoprotection. Evidence shows that TUDCA at 50 μmol/L reduces DCA-induced AST release by 23%, a 4.6-fold greater effect than the related compound THDCA [1]. Moreover, TUDCA exhibits a wider safety margin, inducing 2.5-fold less cytotoxicity at high concentrations (800 μmol/L, 72h) compared to THDCA, allowing for clearer interpretation of protective effects without confounding toxicity from the test compound itself [1].

Investigations of Non-Micellar Lipid Transport or Bile Acid Signaling Pathways

Studies focused on non-micellar cholesterol transport (e.g., vesicular transport) or bile acid receptor signaling (e.g., TGR5, S1PR2) in the hepatobiliary system should utilize TUDCA as a tool compound specifically for its lack of detergent activity. Quantitative data confirm that TUDCA has the poorest cholesterol solubilization capacity among major tauro-conjugated bile acids, in stark contrast to TCDCA and TCA [1]. This property allows researchers to dissect detergent-independent effects of bile acids on lipid trafficking and receptor activation, making TUDCA an ideal reagent for mechanistic studies that require a hydrophilic, non-detergent bile acid probe.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tauro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.